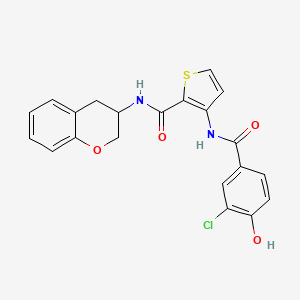

Hsd17B13-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H17ClN2O4S |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,4-dihydro-2H-chromen-3-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C21H17ClN2O4S/c22-15-10-13(5-6-17(15)25)20(26)24-16-7-8-29-19(16)21(27)23-14-9-12-3-1-2-4-18(12)28-11-14/h1-8,10,14,25H,9,11H2,(H,23,27)(H,24,26) |

InChI Key |

RCXVQOOMDKYXTH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=CC=CC=C21)NC(=O)C3=C(C=CS3)NC(=O)C4=CC(=C(C=C4)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Hsd17B13-IN-15

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. Hsd17B13-IN-15, also identified as Compound 6, is a novel inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the mechanism of action of this compound, based on publicly available data, to support further research and drug development efforts in this area. We consolidate quantitative data, detail experimental methodologies, and provide visual representations of key pathways and workflows.

Introduction to HSD17B13

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets within hepatocytes.[1][2] While its precise physiological role is still under active investigation, it is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[3][4] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes, suggesting a role in lipid accumulation.[2]

The primary rationale for targeting HSD17B13 in liver disease stems from human genetic studies. A splice variant (rs72613567:TA) in the HSD17B13 gene, which leads to a loss of enzymatic function, has been consistently associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] This protective genetic evidence provides a strong foundation for the therapeutic hypothesis that inhibiting HSD17B13 activity will be beneficial in treating chronic liver diseases.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13's expression is upregulated in the livers of patients with NAFLD.[5] Its localization to lipid droplets places it at a critical interface for lipid metabolism and signaling. The enzyme is known to catalyze the conversion of retinol (Vitamin A) to retinaldehyde.[4] Dysregulation of retinoid metabolism is implicated in liver inflammation and fibrosis.

Recent evidence also points to a role for HSD17B13 in inflammatory signaling pathways. One proposed mechanism involves the HSD17B13-mediated biosynthesis of platelet-activating factor (PAF), a potent lipid mediator of inflammation. This, in turn, can activate the PAF receptor and downstream STAT3 signaling, leading to the expression of fibrinogen and promoting leukocyte adhesion, a key step in liver inflammation.

This compound: A Novel Inhibitor

This compound (Compound 6) is a recently disclosed inhibitor of HSD17B13, identified through research aimed at developing therapeutics for liver diseases. The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of the HSD17B13 protein.

Quantitative Data

The inhibitory potency of this compound has been characterized against multiple substrates of HSD17B13. The available data is summarized in the table below.

| Compound | Target | Substrate | Assay Type | IC50 | Reference |

| This compound (Compound 6) | HSD17B13 | Estradiol | Enzymatic | ≤ 0.1 μM | Patent WO2022020714A1 |

| This compound (Compound 6) | HSD17B13 | Leukotriene B3 | Enzymatic | ≤ 1 μM | Patent WO2022020714A1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the detailed experimental protocols for the key assays used to characterize this compound, based on the information provided in patent WO2022020714A1.

HSD17B13 Enzymatic Inhibition Assay (Estradiol as Substrate)

This assay quantifies the ability of a test compound to inhibit the HSD17B13-mediated conversion of a substrate, in this case, estradiol. The production of NADH, a product of the enzymatic reaction, is measured using a bioluminescent readout.

Materials:

-

Recombinant human HSD17B13 protein

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a small volume (e.g., 100 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a substrate mix containing estradiol and NAD+ in assay buffer.

-

Add the substrate mix to the wells.

-

Initiate the enzymatic reaction by adding recombinant HSD17B13 protein to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and initiate the detection by adding the NADH detection reagent.

-

Incubate the plate at room temperature for a further defined period (e.g., 30-60 minutes) to allow the luminescent signal to develop.

-

Measure the luminescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

HSD17B13 Enzymatic Inhibition Assay (Leukotriene B3 as Substrate)

The protocol for assessing the inhibition of HSD17B13 using Leukotriene B3 as a substrate follows the same principles as the estradiol assay, with the key difference being the substrate used.

Materials:

-

Recombinant human HSD17B13 protein

-

Leukotriene B3 (substrate)

-

NAD+ (cofactor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Follow steps 1-10 as outlined in the estradiol enzymatic inhibition assay, substituting estradiol with Leukotriene B3 in the substrate mix.

Visualizing Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway of HSD17B13 in promoting liver inflammation.

Caption: General experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a novel inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases. By directly inhibiting the enzymatic activity of HSD17B13, this compound has the potential to mitigate the pro-inflammatory and lipogenic roles of its target. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of inhibiting HSD17B13. Future studies should aim to elucidate the broader cellular effects of this compound and evaluate its efficacy in preclinical models of liver disease.

References

- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Introduction: The Role of HSD17B13 in Liver Disease

An In-depth Technical Guide to the Discovery and Development of Hsd17B13-IN-15

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and development of this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 has emerged as a compelling therapeutic target for liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document details the scientific rationale, discovery, and preclinical characterization of this compound, presenting key data in a structured format and outlining the experimental methodologies employed.

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver[1][2][3]. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to the more severe forms of NASH, fibrosis, and cirrhosis[1][2]. These findings have galvanized efforts to develop small molecule inhibitors of HSD17B13 as a potential therapeutic strategy for these conditions. HSD17B13 is believed to play a role in hepatic lipid and retinol metabolism, and its inhibition is hypothesized to ameliorate liver injury and inflammation[1][4].

Discovery of this compound

This compound, also referred to as "Compound 6" in foundational patent literature, was identified as a potent inhibitor of HSD17B13 through a dedicated drug discovery program[5][6][7]. This compound belongs to a series of thiophene-based inhibitors designed to target the enzymatic activity of HSD17B13.

Chemical Structure

The chemical structure of this compound is provided below.

-

IUPAC Name: 4-((4-chloro-2-hydroxybenzoyl)amino)-N-(2-oxo-2-((1R,5S)-8-oxabicyclo[3.2.1]oct-3-en-2-yl)ethyl)thiophene-3-carboxamide

-

Molecular Formula: C21H17ClN2O4S

-

Molecular Weight: 428.89 g/mol

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound and related analogs was assessed using biochemical assays with different HSD17B13 substrates. The following table summarizes the in vitro potency data as disclosed in the primary patent literature[5][6].

| Compound ID | HSD17B13 IC50 (Estradiol) | HSD17B13 IC50 (Leukotriene B3) |

| This compound (Compound 6) | ≤ 0.1 µM | ≤ 1 µM |

| Hsd17B13-IN-12 (Compound 3) | ≤ 0.1 µM | ≤ 0.1 µM |

| Hsd17B13-IN-14 (Compound 4) | ≤ 0.1 µM | ≤ 1 µM |

Experimental Protocols

Synthesis of this compound (Compound 6)

A detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the provided search results. The primary patent[5][6] describes the general synthetic schemes for the thiophene scaffold and related analogs, but a specific, detailed experimental procedure for Compound 6 is not available in the public domain documents reviewed.

HSD17B13 Inhibition Assay

The in vitro potency of this compound was determined using a biochemical assay that measures the enzymatic activity of HSD17B13. While the full detailed protocol from the primary source is not available, a representative method based on similar HSD17B13 inhibitor studies is described below[8][9][10].

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrates: Estradiol or Leukotriene B4 (LTB4)

-

Cofactor: NAD+

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

Detection Reagent: NAD-Glo™ Assay kit (Promega)

-

Test Compound: this compound dissolved in DMSO

Procedure:

-

A solution of recombinant HSD17B13 enzyme is prepared in the assay buffer.

-

The test compound (this compound) is serially diluted in DMSO and then further diluted in the assay buffer.

-

In a 384-well plate, the enzyme solution, test compound dilutions, and the substrate (estradiol or LTB4) are combined.

-

The enzymatic reaction is initiated by the addition of the cofactor NAD+.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The amount of NADH produced is quantified by adding the NAD-Glo™ detection reagent, which measures luminescence.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of HSD17B13 in Liver Disease

HSD17B13 is localized to lipid droplets within hepatocytes and is thought to play a role in lipid and retinol metabolism, which can impact inflammatory and fibrotic pathways in the liver.

Caption: Proposed role of HSD17B13 in hepatocyte metabolism and its inhibition by this compound.

HSD17B13 Inhibitor Discovery Workflow

The discovery of this compound likely followed a standard drug discovery cascade, starting from a high-throughput screen and progressing to lead optimization.

Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.

Development Status and Future Directions

This compound is a preclinical candidate that has demonstrated potent in vitro inhibition of its target, HSD17B13. Further development would require comprehensive in vivo studies to establish its efficacy in animal models of liver disease, as well as detailed pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile. The information publicly available does not indicate that this compound has entered clinical trials. The development of potent and selective HSD17B13 inhibitors like this compound represents a promising therapeutic approach for the treatment of NAFLD and NASH.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2022020714A1 - Thiophene hsd17b13 inhibitors and uses thereof - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. medchemexpress.com [medchemexpress.com]

- 8. enanta.com [enanta.com]

- 9. enanta.com [enanta.com]

- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-15: A Novel Inhibitor Targeting NAFLD Pathogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a spectrum of disease ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. Genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a key player in NAFLD progression. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing progressive liver disease, validating HSD17B13 as a promising therapeutic target. This guide focuses on Hsd17B13-IN-15, a novel small molecule inhibitor of HSD17B13, and its potential role in mitigating NAFLD pathogenesis. We provide a comprehensive overview of the underlying biology of HSD17B13, the inhibitory characteristics of this compound, detailed experimental protocols for assessing inhibitor activity, and a summary of its therapeutic potential.

Introduction: HSD17B13 as a Therapeutic Target in NAFLD

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets within hepatocytes.[1] While its precise physiological function is still under investigation, it is known to possess NAD+ dependent oxidoreductase activity and has been shown to function as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[1][2]

The therapeutic rationale for inhibiting HSD17B13 is strongly supported by human genetics. An important breakthrough came with the discovery that a splice variant (rs72613567) in the HSD17B13 gene, which leads to a loss of enzymatic function, confers significant protection against the progression of NAFLD to NASH, fibrosis, and cirrhosis.[1][3] Individuals carrying this variant show a reduced risk of developing advanced liver disease despite the presence of steatosis.[4] Hepatic expression of the wild-type HSD17B13 protein is significantly elevated in patients with NAFLD compared to healthy individuals, suggesting its enzymatic activity contributes to disease progression.[2][5] Consequently, the development of small molecule inhibitors that mimic the protective effect of these genetic variants is a highly attractive strategy for NAFLD therapy.

This compound: A Potent Small Molecule Inhibitor

This compound (also referred to as Compound 6) is a recently identified small molecule inhibitor of the HSD17B13 enzyme.[6] It serves as a critical research tool for elucidating the enzymatic function of HSD17B13 and as a lead compound for the development of therapeutics for liver diseases such as NAFLD and NASH.[6]

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against HSD17B13 using different substrates.

| Compound | Substrate | IC50 | Reference |

| This compound | Estradiol | ≤ 0.1 µM | [6] |

| This compound | Leukotriene B3 | ≤ 1 µM | [6] |

Proposed Mechanism of Action in NAFLD Pathogenesis

The wild-type HSD17B13 enzyme is upregulated in NAFLD and its activity is believed to contribute to the pathological progression from simple steatosis to NASH.[7][8] The enzyme's role as a retinol dehydrogenase is particularly relevant, as retinoid metabolism is often dysregulated in NAFLD.[1] By inhibiting HSD17B13, this compound is hypothesized to block the downstream effects of its enzymatic activity, thereby mimicking the protective phenotype observed in individuals with loss-of-function genetic variants. This inhibition is expected to interrupt the signaling pathways that lead to liver inflammation, hepatocyte injury (ballooning), and fibrosis. A recent study has also linked HSD17B13 inhibition to a decrease in pyrimidine catabolism, which may protect against liver fibrosis.[7]

Caption: this compound inhibits the conversion of retinol, mitigating downstream pathogenic signaling in NAFLD.

Experimental Protocols

Detailed and robust experimental protocols are essential for evaluating the efficacy and mechanism of HSD17B13 inhibitors. Below are representative methodologies for key assays.

Recombinant HSD17B13 Protein Expression and Purification

Objective: To produce purified, active HSD17B13 enzyme for use in biochemical assays.

Methodology:

-

Expression System: Full-length human HSD17B13 (Uniprot ID: Q7Z5P4) is recombinantly expressed, often with a C-terminal Hexa-Histidine tag, in an appropriate expression system such as HEK293 or Sf9 insect cells.[6][9]

-

Cell Lysis: Cell pellets are lysed in a buffer containing 25 mM Tris pH 7.5, 500 mM NaCl, 10 mM Imidazole, 0.5 mM TCEP, 5% Glycerol, and a non-ionic detergent (e.g., 0.3% Triton-X), supplemented with protease inhibitors and DNase I.[6]

-

Purification: The lysate is cleared by centrifugation. The supernatant is first purified using immobilized metal affinity chromatography (IMAC) utilizing the His-tag.

-

Size Exclusion Chromatography: Further purification is achieved via size exclusion chromatography to ensure high purity and proper folding of the enzyme.[9]

-

Quality Control: Protein concentration is determined (e.g., via Bradford or BCA assay), and purity is assessed by SDS-PAGE and Coomassie blue staining.

In Vitro HSD17B13 Enzymatic Inhibition Assay (Luminescent)

Objective: To determine the IC50 value of this compound by measuring the inhibition of NAD+ to NADH conversion.

Methodology: This protocol is based on the widely used NAD/NADH-Glo™ Assay.[10][11]

-

Reagent Preparation:

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[12]

-

Enzyme Solution: Purified recombinant human HSD17B13 is diluted in assay buffer to a final concentration of 50-100 nM.[12]

-

Substrate/Cofactor Mix: A solution containing the substrate (e.g., 10-50 µM Estradiol) and the cofactor NAD+ is prepared in assay buffer.[12]

-

Inhibitor Dilution Series: this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM).

-

-

Assay Procedure:

-

The assay is performed in 384-well plates.

-

Add inhibitor dilutions or DMSO (vehicle control) to the appropriate wells.

-

Add the HSD17B13 enzyme solution to all wells.

-

Initiate the enzymatic reaction by adding the substrate/cofactor mix.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

-

Detection:

-

Add an equal volume of NAD/NADH-Glo™ Detection Reagent to each well. This reagent contains reductase, a proluciferin substrate, and luciferase. The reductase uses the NADH produced in the primary reaction to convert the proluciferin to luciferin.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[11]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The relative light units (RLU) are proportional to the amount of NADH produced.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[13]

-

Caption: A streamlined workflow for assessing HSD17B13 inhibitor potency using a luminescent-based assay.

Conclusion and Future Directions

The strong genetic validation of HSD17B13 as a modulator of NAFLD progression makes it one of the most compelling targets in the field. Small molecule inhibitors like this compound are invaluable tools for probing the enzyme's function and represent a promising therapeutic avenue. The potent in vitro activity of this compound establishes it as a significant lead compound.

Future work should focus on comprehensive preclinical evaluation, including:

-

Cell-based Assays: Confirming on-target activity in human hepatocyte cell lines.

-

In Vivo Studies: Assessing the efficacy of this compound in established animal models of NAFLD/NASH to evaluate its impact on steatosis, inflammation, and fibrosis.[8][14]

-

Pharmacokinetics and Safety: Characterizing the drug metabolism, pharmacokinetic profile, and safety toxicology of the compound.

The continued investigation of this compound and other selective inhibitors will be crucial in translating the genetic promise of targeting HSD17B13 into a viable therapy for patients with chronic liver disease.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10787647B2 - HSD17B13 variants and uses thereof - Google Patents [patents.google.com]

- 5. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. enanta.com [enanta.com]

- 10. NAD/NADH-Glo™ Assay Protocol [promega.sg]

- 11. promega.com [promega.com]

- 12. enanta.com [enanta.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-15 and Lipid Droplet Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hsd17B13-IN-15, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), and its role in lipid droplet metabolism. This document consolidates current knowledge on the mechanism of action of HSD17B13, the therapeutic potential of its inhibition, and the available data on this compound and other relevant inhibitors. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development in this area.

Introduction to HSD17B13 and its Role in Lipid Droplet Metabolism

17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is an enzyme predominantly expressed in the liver and localized to the surface of lipid droplets (LDs).[1][2][3] It belongs to the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[4][5] Emerging evidence strongly implicates HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[6][7]

Studies have shown that HSD17B13 expression is significantly upregulated in the livers of patients with NAFLD.[6][7] Overexpression of HSD17B13 promotes the accumulation of intracellular lipid droplets, contributing to hepatic steatosis.[2] Conversely, genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing chronic liver diseases, including NASH and alcohol-related liver disease.[3][4] This protective effect has made HSD17B13 a compelling therapeutic target for the treatment of liver diseases.[6] The inhibition of HSD17B13 is hypothesized to mimic the protective effects of these loss-of-function variants, thereby preventing the progression of liver disease.[8]

This compound and Other Small Molecule Inhibitors

This compound is a novel small molecule inhibitor of HSD17B13.[9] It is also referred to as Compound 6 in some literature.[9] The development of potent and selective inhibitors like this compound is a key strategy for therapeutically targeting HSD17B13. Several other small molecule inhibitors, such as BI-3231 and INI-822, are also under investigation and provide valuable insights into the pharmacological inhibition of HSD17B13.[6][10][11]

Quantitative Data for HSD17B13 Inhibitors

The following tables summarize the available quantitative data for this compound and other notable HSD17B13 inhibitors.

| Compound | Target | IC50 | Substrate | Reference |

| This compound (Compound 6) | HSD17B13 | ≤ 0.1 μM | Estradiol | [9] |

| ≤ 1 μM | Leukotriene B3 | [1][9] | ||

| BI-3231 | HSD17B13 | Estradiol, Leukotriene B4 | [6] | |

| INI-822 | HSD17B13 | Potent and selective | Not specified | [10][11] |

Further details on the IC50 values for BI-3231 are available in the cited literature but are not presented as a single value.

| Compound | In Vivo/Cellular Effects | Model System | Reference |

| INI-822 | Decreased fibrotic proteins (up to 45% in α-SMA, 42% in collagen type 1) | Human liver cell-based "liver-on-a-chip" model of NASH | [10] |

| 79-fold increase in the HSD17B13 substrate, 12-HETE | Zucker obese rats | [10] | |

| Reduction in liver transaminases and specific bioactive lipids | Animal models | [11] |

Signaling Pathways and Mechanism of Action

HSD17B13 is localized on the surface of lipid droplets and is involved in hepatic lipid homeostasis. Its enzymatic activity contributes to the progression of liver disease. Inhibition of HSD17B13 is expected to reduce the accumulation of harmful lipid species and decrease liver inflammation and fibrosis.

Experimental Protocols

This section provides an overview of the methodologies used to characterize HSD17B13 inhibitors.

HSD17B13 Enzyme Inhibition Assay

This assay is used to determine the potency of inhibitors against HSD17B13 enzymatic activity.

Principle: The assay measures the conversion of a substrate (e.g., estradiol or leukotriene B4) to its product by purified HSD17B13 enzyme in the presence of the cofactor NAD+. The inhibition is quantified by measuring the decrease in product formation or cofactor consumption.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Substrate: Estradiol or Leukotriene B4

-

Cofactor: NAD+

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl with BSA and Tween-20)

-

Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent for measuring NADH)

-

Microplate reader for luminescence or mass spectrometer for product detection

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the assay buffer, HSD17B13 enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding the substrate and NAD+.

-

Incubate the plate at a controlled temperature for a specific time.

-

Stop the reaction (if necessary for the detection method).

-

Add the detection reagent (e.g., NAD(P)H-Glo™) and incubate as per the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Alternatively, for direct product detection, the reaction mixture can be analyzed by mass spectrometry (e.g., RapidFire-MS).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of an inhibitor to HSD17B13 in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

Test compound

-

Cell lysis buffer

-

Antibodies against HSD17B13 and a loading control

-

Western blotting reagents and equipment

-

PCR thermocycler for heating

Procedure:

-

Treat cells with the test compound or vehicle control.

-

Harvest and lyse the cells.

-

Aliquot the cell lysate and heat the aliquots to a range of temperatures.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble HSD17B13 in each sample by Western blotting.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Lipid Droplet Quantification

This method is used to assess the effect of HSD17B13 inhibition on lipid accumulation in cells.

Principle: Hepatocytes are treated with fatty acids to induce lipid droplet formation. The effect of the HSD17B13 inhibitor on the number and size of lipid droplets is then quantified using fluorescent microscopy.

Materials:

-

Hepatocyte cell line

-

Oleic acid or other fatty acids

-

Test compound

-

Lipid droplet stain (e.g., BODIPY 493/503, Nile Red)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope with image analysis software

Procedure:

-

Seed cells in a suitable format (e.g., multi-well plates with coverslips).

-

Treat the cells with the test compound or vehicle control.

-

Induce lipid droplet formation by adding oleic acid to the culture medium.

-

Incubate for a sufficient period for lipid droplets to form.

-

Fix the cells.

-

Stain the cells with a lipid droplet-specific fluorescent dye and a nuclear counterstain.

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to quantify the number, size, and total area of lipid droplets per cell.

-

Compare the results from the compound-treated cells to the vehicle-treated controls.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and characterization of HSD17B13 inhibitors.

Conclusion

HSD17B13 has emerged as a genetically validated and promising therapeutic target for NAFLD and NASH. The development of small molecule inhibitors, such as this compound, represents a significant step towards a pharmacological intervention for these prevalent liver diseases. This technical guide provides a foundational understanding of HSD17B13, its inhibitors, and the experimental approaches to advance research in this field. Further investigation into the in vivo efficacy and safety of these inhibitors will be crucial for their translation into clinical therapies.

References

- 1. Leukotriene B 3 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. targetmol.cn [targetmol.cn]

- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD17B13 - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 11. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

Hsd17B13-IN-15: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Growing evidence from human genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including fibrosis and hepatocellular carcinoma.[1] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.

Hsd17B13-IN-15 is a novel inhibitor of HSD17B13. Due to the limited publicly available data on this compound, this guide will also reference the well-characterized HSD17B13 inhibitor, BI-3231, to provide a more comprehensive understanding of the experimental approaches used to assess the biological activity of inhibitors targeting this enzyme.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized against key substrates of HSD17B13. The available data is summarized in the table below.

| Compound | Target | Assay Substrate | IC50 | Reference |

| This compound | HSD17B13 | Leukotriene B3 | ≤ 1 µM | |

| This compound | HSD17B13 | Estradiol | ≤ 0.1 µM |

For the purpose of providing a more detailed example of the characterization of a potent and selective HSD17B13 inhibitor, the biological activity of BI-3231 is presented in the following table.

| Compound | Target | Assay | IC50 | Notes |

| BI-3231 | Human HSD17B13 | Enzymatic Assay | 3 nM | Potent inhibitor |

| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | 4 nM | Similar potency against human and mouse orthologs |

| BI-3231 | Human HSD17B11 | Enzymatic Assay | >10,000 nM | Highly selective against a closely related family member |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Due to the proprietary nature of this compound, the specific protocols for its characterization are not publicly available. Therefore, the following protocols are based on the methods published for the well-characterized HSD17B13 inhibitor, BI-3231, and are representative of the assays used in the field.

HSD17B13 Enzyme Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound or other inhibitors)

-

Detection reagents for NADH (e.g., diaphorase and resazurin)

-

384-well microplates

-

Plate reader for fluorescence detection

Methodology:

-

A solution of the test compound is serially diluted to create a range of concentrations.

-

The recombinant HSD17B13 enzyme is pre-incubated with the test compound in the assay buffer in the wells of a 384-well microplate.

-

The enzymatic reaction is initiated by the addition of a mixture of the substrate (estradiol) and the cofactor (NAD+).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of NADH produced is quantified using a coupled enzymatic reaction with diaphorase and resazurin, which generates a fluorescent signal proportional to the NADH concentration.

-

The fluorescence intensity is measured using a plate reader.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assay for HSD17B13 Activity

This assay measures the effect of an inhibitor on HSD17B13 activity within a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2 or primary human hepatocytes)

-

Cell culture medium and supplements

-

Test compound (this compound or other inhibitors)

-

A suitable substrate for cellular uptake and metabolism by HSD17B13 (e.g., a lipid substrate)

-

Reagents for lipid droplet staining (e.g., BODIPY)

-

High-content imaging system or flow cytometer

Methodology:

-

Hepatocytes are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration.

-

Following the pre-incubation with the inhibitor, the cells are challenged with a lipid substrate to induce lipid droplet formation.

-

After an incubation period, the cells are fixed and stained with a fluorescent dye that specifically labels neutral lipids within lipid droplets (e.g., BODIPY).

-

The plates are imaged using a high-content imaging system, and the total lipid droplet area or intensity per cell is quantified.

-

The ability of the test compound to reduce lipid accumulation is determined, and an EC50 value can be calculated.

Mandatory Visualization

Caption: Workflow of the HSD17B13 biochemical enzyme inhibition assay.

Caption: Simplified signaling pathway of HSD17B13 in liver pathophysiology.

References

Hsd17B13-IN-15: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hsd17B13-IN-15, a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver, and it has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document details the chemical structure, physicochemical properties, and biological activity of this compound, along with experimental methodologies for its characterization.

Chemical Structure and Properties

This compound, also known as Compound 6, is a potent inhibitor of HSD17B13. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(5-(3-chloro-4-cyanophenyl)thiophen-2-yl)butanoic acid | N/A |

| CAS Number | 2758802-07-0 | [1] |

| Molecular Formula | C₂₁H₁₇ClN₂O₄S | |

| Molecular Weight | 428.89 g/mol | |

| SMILES | O=C(O)CCCC1=CC=C(S1)C2=CC(Cl)=C(C=C2)C#N | |

| IC₅₀ (Estradiol) | ≤ 0.1 μM | [1] |

| IC₅₀ (Leukotriene B3) | ≤ 1 μM | [1] |

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the enzymatic activity of HSD17B13.[1] HSD17B13 is known to be involved in hepatic lipid metabolism. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD and NASH. By inhibiting HSD17B13, this compound is being investigated as a potential therapeutic agent to mimic the protective effects of these genetic variants and thereby treat or prevent the progression of liver disease.

Experimental Protocols

HSD17B13 Inhibition Assay (NAD-Glo™ Assay)

This protocol describes a common method for measuring the inhibition of HSD17B13 enzymatic activity using a commercially available luminescent assay.

Materials:

-

Recombinant human HSD17B13 enzyme

-

This compound (or other test compounds)

-

Estradiol (substrate)

-

NAD⁺ (cofactor)

-

NAD-Glo™ Assay kit (Promega)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution of HSD17B13 enzyme and a separate solution of estradiol and NAD⁺ in assay buffer. The final concentrations should be optimized based on the specific activity of the enzyme lot.

-

Assay Reaction:

-

Add a small volume (e.g., 5 µL) of the diluted this compound or control (vehicle) to the wells of the 384-well plate.

-

Add the HSD17B13 enzyme solution (e.g., 5 µL) to all wells.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the estradiol/NAD⁺ solution (e.g., 10 µL).

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

-

Detection:

-

Add the NAD-Glo™ Reagent according to the manufacturer's instructions. This reagent contains an enzyme that consumes NADH to produce a luminescent signal.

-

Incubate for a sufficient time (e.g., 30-60 minutes) at room temperature to allow the luminescent signal to develop and stabilize.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is inversely proportional to the amount of NADH produced, and therefore to the HSD17B13 activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Figure 2: HSD17B13 Inhibition Assay Workflow

A simplified workflow for determining the inhibitory activity of this compound.

Signaling Pathway Context

HSD17B13 is localized to lipid droplets within hepatocytes and is implicated in the metabolism of various lipids, including steroids and potentially fatty acids. While the precise signaling pathways are still under active investigation, its activity is linked to processes that contribute to the progression of NAFLD to more severe liver pathologies. Inhibition of HSD17B13 is hypothesized to modulate these pathways, leading to a reduction in liver injury and fibrosis.

Figure 3: Hypothesized Role of HSD17B13 in Hepatocyte Lipid Metabolism

A diagram illustrating the potential role of HSD17B13 and its inhibition.

This guide provides a foundational understanding of this compound for researchers in the field of liver disease and drug discovery. Further investigation into the detailed molecular mechanisms and in vivo efficacy of this compound is ongoing and will be critical for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-15 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for utilizing Hsd17B13-IN-15 in cell-based assays. This compound is an inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a key enzyme implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a critical transcription factor in lipid metabolism.[2][3] HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][5] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases, highlighting HSD17B13 as a promising therapeutic target.[2][3][6]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor of HSD17B13. It has demonstrated inhibitory activity against HSD17B13's enzymatic function, making it a valuable tool for studying the protein's role in cellular processes and for preclinical assessment of HSD17B13 inhibition as a therapeutic strategy.

Quantitative Data for this compound

| Parameter | Value | Substrate | Reference |

| IC50 | ≤ 0.1 µM | Estradiol | [7] |

| IC50 | ≤ 1 µM | Leukotriene B3 | [7] |

HSD17B13 Signaling Pathway in Liver Disease

The expression of HSD17B13 is upregulated in NAFLD.[1] The signaling pathway involves the activation of LXRα, which in turn induces the expression of SREBP-1c. SREBP-1c then binds to the promoter of the HSD17B13 gene, leading to its transcription and subsequent translation. The HSD17B13 protein localizes to lipid droplets and exerts its enzymatic activity.

Caption: HSD17B13 signaling pathway in liver disease.

Experimental Protocols

Two key cell-based assays are recommended for evaluating the activity of this compound: a Retinol Dehydrogenase (RDH) Activity Assay and a Liquid Chromatography-Mass Spectrometry (LC-MS) based Estrone Production Assay.

Retinol Dehydrogenase (RDH) Activity Assay

This assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde.

Caption: Workflow for the Retinol Dehydrogenase (RDH) Activity Assay.

Materials:

-

HEK293 cells

-

HSD17B13 expression vector (or control vector)

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS

-

This compound

-

All-trans-retinol

-

Cell lysis buffer

-

BCA protein assay kit

-

HPLC system

Procedure:

-

Cell Seeding: Seed HEK293 cells in 12-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1 hour.

-

Substrate Addition: Add all-trans-retinol to a final concentration of 5 µM.

-

Incubation: Incubate the plates for 8 hours at 37°C.[5]

-

Sample Collection: Harvest the cells and culture medium.

-

Extraction and Analysis: Extract retinoids from the samples and quantify the levels of retinaldehyde and retinoic acid using a validated HPLC method.

-

Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay for normalization.

-

Data Analysis: Normalize the retinoid levels to the total protein concentration. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

LC-MS Based Estrone Production Assay

This assay provides a highly sensitive and specific method to measure HSD17B13 activity by quantifying the conversion of β-estradiol to estrone. This protocol is adapted from a similar assay for the HSD17B13 inhibitor BI-3231.[8]

Caption: Workflow for the LC-MS Based Estrone Production Assay.

Materials:

-

HEK293 cells stably expressing human HSD17B13

-

DMEM with 10% FBS

-

This compound

-

β-estradiol

-

d4-estrone (internal standard)

-

Girard's Reagent P

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed HEK293-HSD17B13 cells in 384-well plates at a density of 0.4 x 10^6 cells/mL (25 µL/well) and incubate for 24 hours.[8]

-

Inhibitor Addition: Prepare serial dilutions of this compound in DMSO and add 50 nL to the cell plates using an automated liquid handler.[8]

-

Incubation: Incubate the plates for 30 minutes at 37°C.[8]

-

Substrate Addition: Add 25 µL of a 60 µM β-estradiol solution to each well.[8]

-

Incubation: Incubate for 3 hours at 37°C.[8]

-

Sample Preparation:

-

Transfer 20 µL of the supernatant to a new plate.

-

Add 2.5 µL of d4-estrone as an internal standard (final concentration 50 nM).[8]

-

Add 5 µL of Girard's Reagent P (6.5 mM final concentration) in 90% methanol and 10% formic acid for derivatization and incubate overnight at room temperature.[8]

-

Add 60 µL of deionized water.[8]

-

-

LC-MS/MS Analysis: Analyze the samples for estrone levels using a validated LC-MS/MS method.

-

Data Analysis: Normalize the data using the internal standard. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. An example is provided below.

Table 1: Inhibitory Activity of this compound in Cell-Based Assays

| Assay | Cell Line | Substrate | IC50 (µM) |

| RDH Activity Assay | HEK293-HSD17B13 | all-trans-retinol | [Insert experimentally determined value] |

| Estrone Production Assay | HEK293-HSD17B13 | β-estradiol | ≤ 0.1 |

Concluding Remarks

These detailed application notes and protocols provide a robust framework for the cellular characterization of this compound. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, facilitating the investigation of HSD17B13's role in liver disease and the development of novel therapeutics.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Hsd17B13-IN-15 Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a promising therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. Hsd17B13-IN-15 is a potent and selective inhibitor of the Hsd17B13 enzyme. Preclinical studies using animal models are crucial for evaluating the therapeutic potential of Hsd17B13 inhibitors like this compound.

This document provides detailed application notes and protocols for conducting animal model studies with this compound, focusing on a representative MASH model. While specific in vivo quantitative data for this compound is not yet publicly available in detail, this guide offers a framework for such studies, including data presentation templates and visualization of the proposed mechanism of action. A key investigational compound, referred to in the literature as "compound 32," has shown robust anti-MASH effects in mouse models and is considered a surrogate for this compound in the context of these protocols.[1] Mechanistic studies indicate that this compound regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[1][2]

Data Presentation

Effective evaluation of Hsd17B13 inhibitors requires systematic collection and presentation of quantitative data. The following tables are templates for organizing key efficacy and pharmacokinetic parameters from in vivo studies.

Table 1: Efficacy of this compound in a Mouse Model of MASH

| Group | Treatment | Dosage | Body Weight (g) | Liver Weight (g) | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) | Liver Cholesterol (mg/g) |

| 1 | Vehicle Control | - | ||||||

| 2 | MASH Model + Vehicle | - | ||||||

| 3 | MASH Model + this compound | X mg/kg | ||||||

| 4 | MASH Model + this compound | Y mg/kg | ||||||

| 5 | MASH Model + Positive Control | Z mg/kg |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| This compound | Oral | |||||

| This compound | Intravenous |

Experimental Protocols

The following is a detailed protocol for a representative animal model of MASH induced by a high-fat diet (HFD) and carbon tetrachloride (CCl4), which is suitable for testing the efficacy of this compound.

Protocol 1: High-Fat Diet and Carbon Tetrachloride (HFD+CCl4) Induced MASH Mouse Model

1. Animal Model and Husbandry

-

Species: C57BL/6J mice, male, 4-5 weeks old.

-

Housing: Maintained under a standard 12-hour light/dark cycle at a controlled temperature and humidity, with ad libitum access to food and water.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. MASH Model Induction

-

Diet:

-

Control Group: Feed a standard chow diet.

-

MASH Groups: Feed a high-fat diet (e.g., 60% of kcal from fat) for a total of 16 weeks.[3]

-

-

CCl4 Administration:

3. Experimental Groups and Treatment

-

Randomize mice into experimental groups (n=8-10 per group) after the initial 12 weeks of HFD feeding.

-

Group 1: Normal Control: Chow diet + Vehicle for CCl4 + Vehicle for this compound.

-

Group 2: MASH Vehicle Control: HFD + CCl4 + Vehicle for this compound.

-

Group 3: this compound (Low Dose): HFD + CCl4 + this compound at a specified low dose.

-

Group 4: this compound (High Dose): HFD + CCl4 + this compound at a specified high dose.

-

Group 5: Positive Control (Optional): HFD + CCl4 + a compound with known anti-MASH efficacy.

-

Drug Formulation: Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween 80).

-

Administration: Administer the inhibitor or vehicle daily via oral gavage for the final 4 weeks of the study, concurrent with CCl4 injections.

4. Endpoint Analysis

-

Sample Collection: At the end of the 16-week study, euthanize mice and collect blood and liver tissue.

-

Serum Analysis:

-

Separate serum by centrifugation.

-

Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total cholesterol, and triglycerides using standard biochemical assays.

-

-

Liver Histology:

-

Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.

-

Embed the tissue in paraffin and section.

-

Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.

-

Perform Sirius Red or Masson's Trichrome staining to evaluate the extent of fibrosis.

-

Score the histological features using a standardized system (e.g., NAFLD Activity Score - NAS).

-

-

Hepatic Lipid Analysis:

-

Homogenize a portion of the frozen liver tissue.

-

Extract total lipids and quantify triglyceride and cholesterol levels using commercially available kits.

-

-

Gene Expression Analysis (Optional):

-

Isolate RNA from a portion of the frozen liver tissue.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Timp1).

-

-

Western Blot Analysis (Optional):

-

Extract protein from a portion of the frozen liver tissue.

-

Perform Western blotting to analyze the protein levels of SREBP-1c and FAS to confirm the mechanism of action.

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of Hsd17B13 inhibition.

Experimental Workflow

Caption: Workflow for MASH animal model study.

References

Application Notes and Protocols for In Vivo Hsd17B13 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This has made HSD17B13 an attractive therapeutic target for the treatment of chronic liver diseases.

While specific small molecule inhibitors such as "Hsd17B13-IN-15" are not yet extensively documented in publicly available literature, preclinical research has largely focused on genetic silencing of Hsd17b13 in animal models to validate its therapeutic potential. This document provides detailed application notes and protocols for the in vivo knockdown of murine Hsd17b13 using short hairpin RNA (shRNA) delivered via adeno-associated virus serotype 8 (AAV8), a common and effective method for liver-directed gene silencing.

Signaling Pathways and Experimental Logic

HSD17B13 is involved in several key cellular processes within hepatocytes, primarily related to lipid and retinol metabolism. Understanding its signaling network is crucial for designing and interpreting in vivo experiments.

The experimental workflow for in vivo knockdown of Hsd17B13 typically involves several key stages, from the creation of the silencing vector to the final analysis of the therapeutic effect in a disease model.

Quantitative Data Summary

The following table summarizes typical dosage and administration parameters for in vivo Hsd17B13 knockdown studies in mice using AAV8-shRNA.

| Parameter | Details | Reference |

| Animal Model | C57BL/6J male mice | [4][5] |

| Disease Induction | High-Fat Diet (45% kcal from fat) for 21-23 weeks | [4][6] |

| Vector | Adeno-Associated Virus Serotype 8 (AAV8) | [4][5] |

| Payload | shRNA targeting murine Hsd17b13 | [4][5] |

| Control | AAV8 encoding a scrambled (non-targeting) shRNA | [4][6] |

| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) tail vein injection | [4][6] |

| Dosage | 1 x 10^11 viral particles per mouse | [4][6] |

| Treatment Duration | 2 to 6 weeks post-AAV administration | [4][5] |

Experimental Protocols

Protocol 1: AAV8-shHsd17b13 Vector Production and Purification

This protocol provides a general overview of the steps involved in producing AAV8 vectors for in vivo use. It is recommended to perform these procedures in a dedicated BSL-2 facility.

Materials:

-

HEK293T cells

-

AAV vector plasmid containing the shRNA expression cassette for murine Hsd17b13

-

AAV helper plasmid (encoding Rep and Cap proteins for serotype 8)

-

Adenoviral helper plasmid (e.g., pAdDeltaF6)

-

Transfection reagent (e.g., PEI)

-

Cell culture medium (DMEM with 10% FBS)

-

Lysis buffer

-

Benzonase nuclease

-

Cesium chloride (CsCl) for ultracentrifugation

-

Dialysis cassettes

Procedure:

-

Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for the AAV vector, AAV helper, and adenoviral helper plasmids.

-

Cell Culture and Transfection:

-

Culture HEK293T cells to ~80% confluency.

-

Co-transfect the cells with the three plasmids using a suitable transfection reagent.

-

-

Vector Harvest and Cell Lysis:

-

Harvest the cells 48-72 hours post-transfection.

-

Lyse the cells using a lysis buffer and repeated freeze-thaw cycles.

-

-

Nuclease Treatment: Treat the cell lysate with Benzonase to digest unpackaged DNA and RNA.

-

Purification:

-

Purify the AAV particles from the cell lysate using cesium chloride (CsCl) density gradient ultracentrifugation.

-

Collect the viral fraction and remove the CsCl by dialysis.

-

-

Titer Determination:

-

Determine the viral genome titer (vg/mL) using quantitative PCR (qPCR) with primers specific to a region of the AAV vector plasmid.

-

-

Quality Control: Assess the purity and integrity of the viral preparation by SDS-PAGE and silver staining to visualize the viral capsid proteins (VP1, VP2, VP3).

Protocol 2: In Vivo Hsd17b13 Knockdown in a High-Fat Diet-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice and the subsequent administration of AAV8-shHsd17b13 for therapeutic evaluation.

Materials:

-

C57BL/6J male mice (3-4 weeks old)

-

High-Fat Diet (HFD), e.g., 45% kcal from fat (e.g., Research Diets D12451)[4][6]

-

Standard chow diet

-

AAV8-shHsd17b13 and AAV8-shScrambled control vectors

-

Sterile saline or PBS for injection

-

Insulin syringes (for i.p. or i.v. injection)

Procedure:

-

Animal Acclimation and Diet Induction:

-

AAV Administration:

-

At 21 weeks of HFD feeding, randomize the mice into two groups: AAV8-shHsd17b13 and AAV8-shScrambled control.[4][6]

-

Dilute the AAV vectors in sterile saline or PBS to the desired concentration.

-

Administer a single dose of 1 x 10^11 viral particles per mouse via intraperitoneal or tail vein injection.[4][6]

-

-

Post-Treatment Monitoring and Tissue Collection:

-

Endpoint Analysis:

-

Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Prepare sections and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to evaluate fibrosis.

-

Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction.

-

Analyze Hsd17b13 mRNA levels by qPCR to confirm knockdown.

-

Assess HSD17B13 protein levels by Western blot.

-

Evaluate the expression of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation.

-

-

Conclusion

The protocols outlined above provide a framework for investigating the therapeutic potential of HSD17B13 inhibition in a preclinical model of NAFLD. While a specific small molecule inhibitor "this compound" is not yet characterized in the literature, the use of shRNA-mediated gene silencing offers a robust method for target validation. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional animal care and use guidelines. The continued exploration of HSD17B13's role in liver pathophysiology will be instrumental in the development of novel therapies for chronic liver diseases.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Hsd17B13-IN-15 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hsd17B13-IN-15 is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4] HSD17B13 plays a significant role in hepatic lipid metabolism, and its inhibition is a potential therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on hepatocyte lipid metabolism and related signaling pathways.

Mechanism of Action

HSD17B13 is involved in the metabolism of steroids, bioactive lipids, and retinol.[1][3][6] It is localized to lipid droplets within hepatocytes and its expression is upregulated in NAFLD.[4][7] By inhibiting HSD17B13, this compound is expected to modulate lipid accumulation and inflammatory signaling in liver cells. The inhibitor has shown IC50 values of ≤ 1 μM for leukotriene B3 and ≤ 0.1 μM for estradiol in enzymatic assays.[8]

Data Presentation

Table 1: this compound Properties and Storage

| Property | Value | Reference |

| Target | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) | [8] |

| IC50 (Leukotriene B3) | ≤ 1 μM | [8] |

| IC50 (Estradiol) | ≤ 0.1 μM | [8] |

| Molecular Weight | Varies by supplier | Check supplier data |

| Solubility | Soluble in DMSO | [9] |

| Storage of Stock Solution | -20°C or -80°C | [9] |

Table 2: Recommended Cell Culture Conditions (General Guidance)

| Parameter | Recommendation | Notes |

| Cell Lines | HepG2, Huh7, primary hepatocytes | HSD17B13 is primarily expressed in hepatocytes.[10][11] |

| Working Concentration | 0.1 - 10 µM | This is a general starting range; optimal concentration should be determined empirically for each cell line and assay. Based on IC50 values.[8] |

| Incubation Time | 24 - 72 hours | Dependent on the specific assay (e.g., lipid accumulation, gene expression).[8][10] |

| Vehicle Control | DMSO (at the same final concentration as the inhibitor) | Ensure the final DMSO concentration does not exceed 0.1-0.5% to avoid cytotoxicity. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage. A similar inhibitor, HSD17B13-IN-2, is stable for up to 6 months at -80°C.[9]

-

Protocol 2: Treatment of Hepatocytes with this compound

-

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle (DMSO)

-

Multi-well cell culture plates

-

-

Procedure:

-

Seed hepatocytes in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

On the day of treatment, prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the medium.

-

Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of the inhibitor.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

-

Protocol 3: Assessment of Lipid Accumulation using Oil Red O Staining

This protocol is adapted from a general method for assessing steatosis in cultured hepatocytes.[2][8]

-

Materials:

-

Hepatocytes treated with this compound (from Protocol 2)

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Oil Red O staining solution

-

Dye Extraction Solution (e.g., isopropanol)

-

-

Procedure:

-

After treatment, aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 10% formalin for 15-30 minutes at room temperature.

-

Wash the cells with water and then with 60% isopropanol.

-

Add the Oil Red O staining solution to each well and incubate for 10-20 minutes at room temperature.

-

Remove the staining solution and wash the cells with water until the water runs clear.

-

The stained lipid droplets can be visualized under a microscope.

-

For quantification, add a dye extraction solution (e.g., isopropanol) to each well and incubate for 15-30 minutes with gentle shaking.

-

Transfer the extracted dye to a 96-well plate and measure the absorbance at 490-520 nm.

-

Mandatory Visualizations

Caption: Experimental workflow for using this compound in cell culture.

Caption: Hypothesized signaling pathway of HSD17B13 and its inhibition by this compound.

References

- 1. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 8. content.abcam.com [content.abcam.com]

- 9. LIPID MAPS [lipidmaps.org]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hsd17B13 Inhibitor BI-3231 in Primary Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Emerging evidence from human genetic studies and preclinical models has identified Hsd17B13 as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[4] Pharmacological inhibition of Hsd17B13 enzymatic activity, therefore, represents a compelling strategy for the treatment of steatotic liver conditions.

This document provides detailed application notes and protocols for the use of BI-3231 , a potent and selective small molecule inhibitor of Hsd17B13, in primary hepatocyte cultures.[5][6] BI-3231 serves as a valuable chemical probe to investigate the biological functions of Hsd17B13 and to assess the therapeutic potential of its inhibition in cellular models of liver disease.[5][7]

BI-3231: A Selective Hsd17B13 Inhibitor

BI-3231 is the first potent and selective chemical probe reported for Hsd17B13.[5] It was identified through high-throughput screening and subsequent chemical optimization.[5] BI-3231 exhibits low nanomolar potency against both human and mouse Hsd17B13.[6][7] For research purposes, a structurally related but inactive molecule, BI-0955, is available to serve as a negative control in experiments.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Hsd17B13 inhibitor BI-3231 based on published literature.

Table 1: In Vitro Potency of BI-3231

| Target | IC50 | Reference |